![molecular formula C11H12ClF2N3 B1425256 1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1221725-55-8](/img/structure/B1425256.png)
1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
1-(2,5-Difluorophenyl)methyl-4-methyl-1H-pyrazol-5-amine hydrochloride, commonly known as DFPMA hydrochloride, is a synthetic molecule with a wide range of applications in scientific research. It is a synthetic pyrazole derivative used in research to study the effects of various compounds on the human body. DFPMA hydrochloride has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, such as 1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride, are synthesized and characterized using techniques like FT-IR, UV-visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. These methods are crucial in identifying the structural and chemical properties of the compounds, laying the groundwork for understanding their potential applications (Titi et al., 2020).
Potential Anticancer and Antimicrobial Applications
- Research indicates that certain pyrazole derivatives exhibit biological activity against breast cancer and microbes, suggesting potential therapeutic applications in oncology and infection control. The precise mechanisms of action and efficacy of these compounds in clinical settings would require further investigation (Titi et al., 2020).
Applications in Organic Synthesis and Chemical Reactions
- Pyrazole derivatives are used in various chemical reactions, serving as intermediates or reactants in the synthesis of complex molecules. This versatility highlights their importance in the field of organic chemistry and material science (Pollock & Cole, 2014).
properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3.ClH/c1-7-5-15-16(11(7)14)6-8-4-9(12)2-3-10(8)13;/h2-5H,6,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDXIAATPBRNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=C(C=CC(=C2)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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